Adamantyloxamic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(1-adamantylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C12H17NO3/c14-10(11(15)16)13-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,13,14)(H,15,16) |
InChI Key |
RNFGKUDJEFWDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Carboxylation of Adamantane Derivatives
Starting Material Preparation
1-Adamantanecarboxylic acid serves as a key intermediate. It is synthesized via:
- Hell–Volhard–Zelinskii reaction : Bromination of 1-adamantanol (C₁₀H₁₆O) using Br₂/PBr₃, followed by carboxylation with formic acid (HCOOH) in 96% H₂SO₄.
- Direct carboxylation : 1-Bromoadamantane reacts with CO in the presence of Pd catalysts under acidic conditions.
Yield : 68–74% (isolated as white crystals, m.p. 168–170°C).
Oxamic Acid Coupling
The carboxylic acid is converted to the target molecule via:
- Acid chloride formation : Treating 1-adamantanecarboxylic acid with SOCl₂ or oxalyl chloride (ClCO)₂O.
- Amidation : Reacting the acid chloride with ethyl oxamate (H₂N-C(O)-COOEt) in dry THF using triethylamine (Et₃N) as a base.
- Deprotection : Hydrolysis of the ethyl ester using NaOH (2 M) to yield adamantyloxamic acid.
Reaction Conditions :
Direct Amidomalonate Synthesis
Alkylation of Diethyl Acetamidomalonate
- Enolate formation : Diethyl acetamidomalonate is treated with NaOEt in EtOH.
- Adamantyl group introduction : Reaction with 1-adamantyl bromide (C₁₀H₁₅Br) at 80°C.
- Hydrolysis and decarboxylation : Acidic hydrolysis (6 M HCl) followed by heating to 120°C removes CO₂.
Advantages :
Photoredox-Catalyzed Decarboxylative Amidation
Radical-Based Coupling
A modern approach utilizes:
- Oxamic acid activation : Oxamic acid (H₂N-C(O)-COOH) is decarboxylated via photoredox catalysis (4CzIPN, blue LED).
- Adamantyl radical formation : 1-Adamantyl iodide (C₁₀H₁₅I) generates adamantyl radicals under Ni catalysis.
- Cross-coupling : Radical recombination forms the C–N bond.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Carboxylation/Amidation | 51–62 | 98 | High | Multi-step; SOCl₂ handling |
| Amidomalonate Synthesis | 45–55 | 95 | Moderate | Requires high-temperature steps |
| Photoredox Catalysis | 38–44 | 90 | Low | Radical side reactions |
Notes :
Structural Characterization
Key spectroscopic data for this compound:
Chemical Reactions Analysis
Types of Reactions: Adamantyloxamic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidative Decarboxylation: This reaction can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means.
Major Products: The major products formed from these reactions include urethanes, ureas, and thioureas, which have significant applications in materials science and medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of adamantyloxamic acid involves its interaction with specific molecular targets and pathways. For instance, the oxidative decarboxylation of oxamic acids generates carbamoyl radicals, which can further react with unsaturated systems to form amides . These reactions can influence various biological processes and pathways, making the compound valuable in medicinal chemistry and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
Adamantane derivatives vary in functional groups attached to the adamantane core, significantly altering their properties.
*Note: this compound’s molecular formula and weight are inferred based on structural analogs.
Physicochemical Properties
- The oxamic acid group in this compound may improve aqueous solubility due to its polar NH₂ and COOH groups .
- Thermal Stability : Adamantane derivatives generally decompose above 200°C. 1-Adamantanecarboxylic Acid has a melting point of 154–156°C, while 1-Adamantaneacetic Acid melts at 110–112°C, indicating that bulkier substituents reduce thermal stability .
Key Challenges in Analysis and Characterization
- Sample Representativeness : Variations in batch composition (e.g., purity of adamantane precursors) complicate reproducibility .
- Extraction Limitations : Functionalized adamantane derivatives may undergo degradation during extraction, skewing analytical results .
- Structural Confirmation : Techniques like NMR and HPLC are critical but require high-purity samples, which are challenging to obtain for multi-substituted derivatives like 1,3-Adamantanediacetic Acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
